molecular formula C15H13N3O3 B5846531 (E)-3-(2-NITROPHENYL)-N-(4-PYRIDYLMETHYL)-2-PROPENAMIDE

(E)-3-(2-NITROPHENYL)-N-(4-PYRIDYLMETHYL)-2-PROPENAMIDE

Cat. No.: B5846531
M. Wt: 283.28 g/mol
InChI Key: LQSCLXJPMGDDGZ-AATRIKPKSA-N
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Description

(E)-3-(2-Nitrophenyl)-N-(4-pyridylmethyl)-2-propenamide is an organic compound characterized by the presence of a nitrophenyl group, a pyridylmethyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-nitrophenyl)-N-(4-pyridylmethyl)-2-propenamide typically involves the reaction of 2-nitrobenzaldehyde with 4-pyridylmethylamine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Nitrophenyl)-N-(4-pyridylmethyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridylmethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-nitrophenyl)-N-(4-pyridylmethyl)-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-nitrophenyl)-N-(4-pyridylmethyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridylmethyl group can form hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-Nitrophenyl)-N-(4-pyridylmethyl)-2-propenamide can be compared with other nitrophenyl and pyridylmethyl derivatives, such as:
    • (E)-3-(2-Nitrophenyl)-N-(4-pyridylmethyl)-2-butenamide
    • (E)-3-(2-Nitrophenyl)-N-(4-pyridylmethyl)-2-pentenamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and pyridylmethyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(17-11-12-7-9-16-10-8-12)6-5-13-3-1-2-4-14(13)18(20)21/h1-10H,11H2,(H,17,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSCLXJPMGDDGZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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